molecular formula C12H11BrN2O2S B5178865 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide

3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide

Cat. No. B5178865
M. Wt: 327.20 g/mol
InChI Key: DLJKPQVFJDGWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide, also known as ATB-346, is a novel compound that has gained attention in the field of drug development due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is designed to target inflammation without causing the gastrointestinal (GI) side effects that are commonly associated with traditional NSAIDs.

Mechanism of Action

3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide is a prodrug that is activated by esterases in the body to release the active compound, H2S-donating naproxen. H2S is a gasotransmitter that has been shown to have anti-inflammatory and cytoprotective effects. The release of H2S from 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide is thought to contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, pain, and inflammation. Additionally, 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has been shown to have a protective effect on the GI tract, which is a major advantage over traditional NSAIDs. 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has also been shown to have a positive effect on bone healing in preclinical models of osteoporosis.

Advantages and Limitations for Lab Experiments

3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has several advantages over traditional NSAIDs in lab experiments. It has been shown to have a protective effect on the GI tract, which allows for longer-term studies without the need for frequent animal sacrifice. Additionally, 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has been shown to have a positive effect on bone healing, which may be of interest to researchers studying bone diseases. However, there are also limitations to using 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into consideration.

Future Directions

There are several potential future directions for research on 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide. One area of interest is the potential use of 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide in the treatment of osteoporosis. Preclinical studies have shown that 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has a positive effect on bone healing, and further research is needed to determine its potential as a treatment for osteoporosis. Another area of interest is the potential use of 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide in the treatment of inflammatory bowel disease. Its protective effect on the GI tract may make it a promising candidate for this indication. Finally, further research is needed to fully understand the mechanism of action of 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide and its potential off-target effects.

Synthesis Methods

The synthesis of 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide involves the reaction of 2-acetylthiophene with 3-cyanopyridine in the presence of a base to form 3-(2-acetylthienyl)-1-cyanopyridinium bromide. This compound is then reacted with hydroxylamine to form 3-(2-acetylthienyl)-1-hydroxypyridinium bromide. Finally, this compound is reacted with ethyl chloroformate to form 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide.

Scientific Research Applications

3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, pain, and inflammation. Additionally, 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has been shown to have a protective effect on the GI tract, which is a major advantage over traditional NSAIDs.

properties

IUPAC Name

1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S.BrH/c13-12(16)9-3-1-5-14(7-9)8-10(15)11-4-2-6-17-11;/h1-7H,8H2,(H-,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPQVFJDGWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=CS2)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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